molecular formula C20H23N3O4S B2612417 N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1396798-34-7

N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No. B2612417
CAS RN: 1396798-34-7
M. Wt: 401.48
InChI Key: IFEUWNWJBYVGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
BenchChem offers high-quality N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Furan derivatives have garnered attention due to their remarkable therapeutic efficacy. In the context of microbial resistance, these compounds play a crucial role. Researchers have explored furan-based molecules as potential antibacterial agents. By modifying the furan nucleus, medicinal chemists have created innovative compounds with antibacterial activity against both gram-positive and gram-negative bacteria .

Antiviral Potential

Furan compounds, including our target molecule, have demonstrated antiviral properties. Their unique structure and reactivity make them promising candidates for combating viral infections. Further studies could explore their effectiveness against specific viruses .

Anti-Inflammatory and Analgesic Effects

Furan derivatives exhibit anti-inflammatory and analgesic properties. These molecules may serve as leads for developing novel pain-relieving drugs or anti-inflammatory agents. Investigating their mechanisms of action could provide valuable insights .

Anticancer Research

Furan-containing compounds have shown promise in cancer research. Researchers have explored their potential as anticancer agents, aiming to develop therapies that selectively target cancer cells. Investigating the interactions between furan derivatives and cancer pathways is an active area of study .

Furan Platform Chemicals

Beyond their biological applications, furan derivatives are essential in the field of green chemistry. Furan platform chemicals (such as furfural and 5-hydroxymethylfurfural) are directly derived from biomass. These compounds serve as building blocks for sustainable materials, including bio-based plastics and fuels. For instance, 2,5-furandicarboxylic acid (FDCA) holds promise as a renewable alternative to petroleum-derived terephthalic acid in polymer production .

Drug Design and Optimization

Researchers can use the furan scaffold as a starting point for designing new drugs. By modifying functional groups and exploring structure-activity relationships, medicinal chemists can optimize furan-based compounds for specific therapeutic targets. Computational modeling and experimental validation play crucial roles in this process .

properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-28-17-5-3-2-4-16(17)22-19(25)18(24)21-12-14-6-9-23(10-7-14)20(26)15-8-11-27-13-15/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEUWNWJBYVGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.